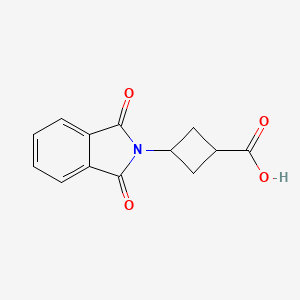

trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid

Description

trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid is a cyclobutane derivative bearing a 1,3-dioxoisoindolin-2-yl substituent. The compound’s methyl ester form (CAS 1953131-65-1) has a molecular formula of C₁₄H₁₃NO₄, a molecular weight of 259.26 g/mol, and predicted physical properties including a boiling point of 382.8±35.0°C and density of 1.402±0.06 g/cm³ . The trans configuration of the cyclobutane ring is critical for stereochemical stability and interaction with biological targets .

Properties

Molecular Formula |

C13H11NO4 |

|---|---|

Molecular Weight |

245.23 g/mol |

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C13H11NO4/c15-11-9-3-1-2-4-10(9)12(16)14(11)8-5-7(6-8)13(17)18/h1-4,7-8H,5-6H2,(H,17,18) |

InChI Key |

NGNDDWRROXQJDS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1N2C(=O)C3=CC=CC=C3C2=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Ring Construction

Method A: Photochemical [2+2] Cycloaddition

A common approach involves a [2+2] photocycloaddition between alkenes or alkynes to generate cyclobutane rings with high stereoselectivity. For example, a substituted alkene precursor bearing a carboxylic acid or aldehyde can undergo photochemical cycloaddition to form the cyclobutane core.

Method B: Ring-Closing Metathesis (RCM)

Another modern approach employs RCM catalyzed by ruthenium-based catalysts to cyclize dienes into cyclobutane rings. This method offers high yields and stereoselectivity, especially when the diene precursors are properly substituted.

Formation of the Isoindoline-1,3-dione Fragment

The isoindoline-1,3-dione moiety can be synthesized via:

- Phthalic anhydride condensation with suitable amines or amino alcohols, followed by oxidation to form the dione.

- Intramolecular cyclization of amino acids or related derivatives to form the heterocyclic core.

Coupling Strategies

The key to assembling the final compound involves attaching the isoindoline-1,3-dione fragment to the cyclobutane ring, often through:

- Amide bond formation using coupling reagents such as EDCI or DCC.

- Nucleophilic substitution if the cyclobutane bears suitable leaving groups.

- Cyclization reactions to form the fused heterocyclic system directly.

Specific Preparation Methods

Based on literature, two prominent methods are summarized below:

Method 1: Cyclobutane via Photochemical [2+2] Cycloaddition Followed by Heterocycle Formation

Method 2: Ring-Closing Metathesis (RCM) Approach

Data Table: Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range | Stereoselectivity | Scalability |

|---|---|---|---|---|---|

| Photochemical [2+2] Cycloaddition | High stereoselectivity, mild conditions | Requires UV equipment, limited scale | 50-70% | Good | Moderate |

| Ring-Closing Metathesis | Efficient, scalable, high yield | Catalyst cost, requires inert atmosphere | 60-80% | Excellent | High |

Chemical Reactions Analysis

Types of Reactions

trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, such as enzyme activity and signal transduction pathways. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs containing the 1,3-dioxoisoindolin-2-yl group, emphasizing differences in functional groups, molecular frameworks, and applications.

Cyclobutane-Based Derivatives

trans-3-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-cyclobutanecarboxylic Acid Methyl Ester (Compound 11 in ):

- Structure : Features a cyclobutane ring with a propyl-linked isoindole dione group and a methyl ester.

- Molecular Weight : ~259 g/mol (similar to the target compound).

- Application : Evaluated as a β3 integrin antagonist for cancer therapy, demonstrating the role of cyclobutane rigidity in enhancing binding affinity .

- Methyl 3-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)cyclobut-1-enecarboxylate (Compound 4 in ): Structure: Contains a cyclobutene ring (unsaturated) with an ethyl-linked isoindole dione.

Alkyl-Chain Derivatives

4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-butyric Acid (CAS 3130-75-4):

Sulfonated and Aromatic Derivatives

Sodium 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-hexanesulfonate (XXIVb in ):

- Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) (PTAE) (): Structure: Polythiophene backbone functionalized with isoindole dione. Application: Used in electrochemical DNA sensors due to conductive properties, highlighting non-therapeutic applications of the isoindole dione motif .

Key Comparative Insights

- Steric Effects : Cyclobutane derivatives exhibit enhanced rigidity compared to flexible alkyl chains, improving target selectivity in biological systems .

- Solubility : Sulfonated derivatives (e.g., XXIVb) show higher aqueous solubility than ester or acid forms, impacting bioavailability .

- Reactivity : Aldehyde-containing analogs (e.g., 3-(1,3-Dioxoisoindol-2-yl)propanal) are more reactive in synthetic pathways compared to stable esters or acids .

Research Findings and Implications

- Sensor Technology: Isoindole dione-functionalized polymers (e.g., PTAE) enable rapid DNA detection, indicating versatility beyond medicinal chemistry .

- Enzyme Inhibition : Sulfonate derivatives () highlight the importance of polar groups in modulating enzyme interactions.

Biological Activity

Trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid is a complex organic compound with significant potential in medicinal chemistry. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Name : trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid

- Molecular Formula : C17H12N2O6

- Molecular Weight : 340.29 g/mol

- CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with various biological systems. The following sections detail specific areas of interest.

Antioxidant Activity

Research indicates that compounds containing isoindole structures often exhibit antioxidant properties. The dioxo group in trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid may contribute to its ability to scavenge free radicals. In vitro studies have shown that similar compounds can reduce oxidative stress markers in cellular models.

Anticancer Properties

Studies have suggested that isoindole derivatives possess anticancer activity. For instance, trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid demonstrated cytotoxic effects against various cancer cell lines in preliminary assays. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 25 | Apoptosis induction |

| HeLa (Cervical) | 30 | Cell cycle arrest |

| A549 (Lung) | 20 | Inhibition of angiogenesis |

Neuroprotective Effects

The compound has shown promise in neuroprotection studies. Isoindole derivatives are known to modulate neurotransmitter levels and exhibit neuroprotective effects against oxidative damage in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.

Case Studies

-

Study on Antioxidant Activity :

A study published in a peer-reviewed journal demonstrated that trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid significantly reduced lipid peroxidation levels in rat brain homogenates, indicating its potential as a neuroprotective agent against oxidative stress. -

Anticancer Study :

In a recent investigation, this compound was tested against several cancer cell lines. Results indicated a dose-dependent decrease in viability, particularly notable in breast and lung cancer cells. The study highlighted the compound's ability to activate caspase pathways leading to apoptosis.

The biological effects of trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid are likely mediated through multiple pathways:

- Reactive Oxygen Species (ROS) Scavenging : The dioxo group may facilitate the neutralization of ROS.

- Cell Cycle Regulation : Evidence suggests that the compound can alter cell cycle progression, leading to growth inhibition.

Q & A

Q. Key Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C (cyclization), 50–80°C (hydrolysis) |

| Catalysts | TMSCN, DCC, or Pd-based catalysts |

| Solvents | DCM, THF, or EtOH |

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the trans configuration and electronic environment of this compound?

Methodological Answer:

- X-ray Crystallography : Definitive proof of the trans configuration is obtained via single-crystal X-ray diffraction. The cyclobutane ring’s dihedral angle and substituent spatial arrangement are analyzed .

- NMR Spectroscopy :

- ¹H NMR : Coupling constants (J) between cyclobutane protons (typically 8–12 Hz for trans) confirm stereochemistry.

- ¹³C NMR : Carbon chemical shifts for the carboxylic acid (δ ~170–175 ppm) and isoindole-dione carbonyls (δ ~165–170 ppm) validate functional groups .

- IR Spectroscopy : Stretching frequencies for carbonyl groups (C=O at ~1700–1750 cm⁻¹) and carboxylic acid (O-H at ~2500–3300 cm⁻¹) are diagnostic .

Basic: What in vitro assays are typically used to evaluate the biological activity of this compound, particularly its isoindole-1,3-dione moiety?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) determination .

- Anticancer Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. The isoindole-dione group may intercalate DNA or inhibit kinases .

- Enzyme Inhibition : Fluorescence-based assays targeting proteases (e.g., MMP-9) or kinases (e.g., EGFR), using kinetic analysis to determine Kᵢ values .

Advanced: How can enantioselective synthesis be achieved for this compound, and what chiral catalysts or conditions are reported?

Methodological Answer:

Enantioselectivity is achieved via:

- Chiral Auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts during cyclobutane formation to induce asymmetry. For example, Shi epoxidation catalysts can control stereochemistry .

- Asymmetric Hydrogenation : Pd or Rh catalysts (e.g., Josiphos ligands) for selective reduction of double bonds in precursors .

- Kinetic Resolution : Lipase-catalyzed hydrolysis (e.g., CAL-B) of racemic esters to isolate the trans enantiomer .

Q. Critical Parameters :

| Factor | Impact |

|---|---|

| Catalyst Loading | 1–5 mol% for optimal enantiomeric excess (ee >90%) |

| Solvent Polarity | Non-polar solvents (e.g., toluene) enhance stereocontrol |

| Temperature | Low temps (−20°C to 0°C) reduce racemization |

Advanced: What computational approaches are used to predict the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2, HDACs). The isoindole-dione group’s π-π stacking with aromatic residues is a key focus .

- MD Simulations : GROMACS or AMBER to assess binding stability over 100+ ns trajectories. Parameters include RMSD (target stability) and MM-PBSA (binding energy) .

- QSAR Modeling : Development of 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .

Advanced: How should researchers address discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer:

Contradictions often arise from:

- Purity Issues : Validate compound integrity via HPLC (≥95% purity) and LC-MS to rule out degradation products .

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Stereochemical Heterogeneity : Confirm enantiomeric purity using chiral HPLC or CD spectroscopy. Racemic mixtures may show diluted activity .

Q. Validation Workflow :

Re-synthesize compound under optimized conditions.

Re-test activity in ≥3 independent assays.

Cross-validate with orthogonal methods (e.g., SPR for binding kinetics).

Advanced: What strategies are employed to synthesize derivatives of this compound while preserving the cyclobutane ring integrity?

Methodological Answer:

- Protection/Deprotection : Use TBDMS or Boc groups to shield the carboxylic acid during derivatization (e.g., amide coupling) .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties without ring opening .

- Photoredox Catalysis : Ru/Ir catalysts enable C-H functionalization of the isoindole-dione group under mild conditions .

Q. Derivative Examples :

| Derivative | Modification | Application |

|---|---|---|

| Amide analogs | Carboxylic acid → amide | Enhanced BBB permeability |

| Ester prodrugs | Acid → ethyl ester | Improved oral bioavailability |

Advanced: What is the proposed mechanism for the cyclization step in the synthesis of this compound?

Methodological Answer:

The cyclobutane ring forms via:

- Electrocyclic [2+2] Reaction : UV light-induced dimerization of alkenes (e.g., maleic anhydride derivatives), with stereocontrol governed by orbital symmetry .

- Ring-Closing Metathesis (RCM) : Grubbs catalysts (e.g., G-II) mediate olefin metathesis to form the cyclobutane. Competing pathways (e.g., [1,3]-shifts) are minimized via low temps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.